molecular formula C23H28ClFN4O4 B606546 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride CAS No. 1431697-96-9

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride

Cat. No.: B606546
CAS No.: 1431697-96-9
M. Wt: 478.9 g/mol
InChI Key: LAKJUTZIXHTMPC-SSPJITILSA-N
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Description

CCT241533 (hydrochloride) is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a protein kinase involved in the DNA damage response pathway. This compound has shown significant potential in enhancing the efficacy of genotoxic cancer therapies, particularly in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .

Mechanism of Action

Target of Action

CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Mode of Action

CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .

Biochemical Pathways

The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .

Preparation Methods

Synthetic Routes and Reaction Conditions

CCT241533 (hydrochloride) is synthesized through a multi-step process involving the coupling of a quinazoline derivative with a pyrrolidine derivative. The key steps include:

Industrial Production Methods

Industrial production of CCT241533 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

CCT241533 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to CHK2 .

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving CCT241533 (hydrochloride) is the compound itself, as it is designed to be stable under physiological conditions. it can form complexes with CHK2 and other proteins involved in the DNA damage response pathway .

Properties

IUPAC Name

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKJUTZIXHTMPC-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-96-9
Record name 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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